1-[(1R)-1-azidoethyl]-4-chlorobenzene
Description
Properties
CAS No. |
1604311-72-9 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Biocatalytic Reduction Using Alcohol Dehydrogenases (ADHs)
Biocatalysis offers a high-fidelity route to enantiopure alcohols. Alcohol dehydrogenases (ADHs) catalyze the asymmetric reduction of ketones to secondary alcohols with exceptional stereoselectivity. For instance, the reduction of 4-chloroacetophenone to (R)-1-(4-chlorophenyl)ethanol has been achieved using ADHs from Candida glabrata or Bacillus spp. coupled with glucose dehydrogenase (GDH) for cofactor (NADPH) recycling.
Typical Conditions :
-
Substrate: 4-Chloroacetophenone (200 g·L⁻¹)
-
Catalyst: ADH (10–20 g·L⁻¹ lyophilized cells)
-
Cofactor: NADPH (0.2 mM) with GDH recycling
-
Temperature: 25–30°C, pH 7.0–7.5
This method avoids hazardous reagents and operates under mild conditions, making it industrially scalable. Comparatively, chemical reductions using CBS catalysts (Corey–Bakshi–Shibata) require cryogenic temperatures (−5 to 10°C) and toxic solvents like dichloromethane, yielding lower enantiopurity (98.5% e.e.).
Bromination of the Chiral Alcohol
The alcohol intermediate must be converted to a leaving group for subsequent azide substitution. Bromination is preferred due to the superior leaving ability of bromide ions.
HBr/N-Bromosuccinimide (NBS) Method
A patent detailing the synthesis of optically active bromoethyl aromatics describes brominating (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol using HBr and NBS in dichloromethane. Adapting this protocol:
Procedure :
-
Dissolve (R)-1-(4-chlorophenyl)ethanol (1.0 equiv) in CH₂Cl₂.
-
Add HBr (1.2 equiv) and NBS (1.1 equiv) at 0°C.
-
Stir for 4–6 h at 25°C.
-
Quench with NaHCO₃, extract with EtOAc, and purify via column chromatography (hexane/EtOAc 5:1).
Outcome :
PBr₃ Method
Phosphorus tribromide (PBr₃) offers an alternative bromination route. While efficient, this method risks racemization via SN1 pathways for secondary alcohols. Optimal conditions (anhydrous THF, −20°C) minimize side reactions:
Procedure :
-
Add PBr₃ (1.1 equiv) dropwise to (R)-1-(4-chlorophenyl)ethanol in THF at −20°C.
-
Warm to 25°C and stir for 2 h.
Outcome :
-
Yield: 70–80%
-
Stereochemistry: Retention (SN2 mechanism) if conducted under strict anhydrous conditions.
Azide Substitution Reaction
The final step involves displacing bromide with an azide group while preserving chirality.
SN2 Displacement with Sodium Azide
A patent synthesis of 1-(1-azidoethyl)-3,5-bis(trifluoromethyl)benzene exemplifies this approach. Applying analogous conditions:
Procedure :
-
Suspend (S)-1-(4-chlorophenyl)ethyl bromide (1.0 equiv) and NaN₃ (3.0 equiv) in DMF.
-
Heat to 60°C for 12–18 h.
-
Dilute with H₂O, extract with EtOAc, and purify via silica chromatography.
Outcome :
Optimization of Reaction Conditions
Key parameters affecting yield and stereochemistry:
| Parameter | Optimal Value | Effect on Reaction |
|---|---|---|
| Solvent | DMF | Polar aprotic, enhances SN2 rate |
| Temperature | 60°C | Balances rate vs. decomposition |
| NaN₃ Equiv | 3.0 | Ensures complete substitution |
| Reaction Time | 12–18 h | Maximizes conversion |
Alternative Synthetic Routes
Mitsunobu Reaction
The Mitsunobu reaction could theoretically convert (R)-1-(4-chlorophenyl)ethanol directly to the azide using diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and HN₃. However, this method inverts configuration, rendering it unsuitable unless starting from the (S)-alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-[(1R)-1-azidoethyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amine derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of amine derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Click Chemistry
Click chemistry, particularly the azide-alkyne cycloaddition reaction, is one of the most significant applications of 1-[(1R)-1-azidoethyl]-4-chlorobenzene. This reaction allows for the rapid and efficient synthesis of 1,2,3-triazoles, which are valuable intermediates in drug development:
- Synthesis of Triazole Derivatives : The azide group can react with alkynes to form triazole rings under mild conditions. This process is utilized in creating libraries of compounds for biological testing .
Pharmaceutical Development
The compound's ability to form triazoles makes it relevant in the pharmaceutical industry:
- Anti-HIV Agents : Research has demonstrated that derivatives of 1,2,3-triazoles exhibit potential as inhibitors of HIV protease. The incorporation of this compound into these compounds enhances their biological activity and specificity .
Material Science
In materials science, the compound serves as a precursor for various polymerization processes:
- Polymer Synthesis : The azide functionality allows for the incorporation into polymer matrices via click chemistry, leading to materials with enhanced properties such as increased thermal stability and mechanical strength .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-chlorobenzene largely depends on the specific reactions it undergoes. For instance:
Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.
Reduction Reactions: The azido group is reduced to an amine via the transfer of electrons from the reducing agent to the nitrogen atoms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation on the Aromatic Ring
1-[(1R)-1-Azidoethyl]-2-Chloro-4-Fluorobenzene (C₈H₇ClFN₃)
- Structure : Differs by having fluorine at the 4-position and chlorine at the 2-position.
- The steric hindrance from the 2-chloro substituent may reduce accessibility to the azide group .
1-(Azidomethyl)-4-Chlorobenzene (C₇H₅ClN₃)
Halogen Variation in Analogous Compounds
1-(Azidomethyl)-4-Bromobenzene (C₇H₅BrN₃)
- Structure : Bromine replaces chlorine.
- Impact: Bromine’s higher atomic weight increases molecular mass (212.05 g/mol vs. 170.62 g/mol for the target compound). Its polarizability may enhance solubility in non-polar solvents. Safety concerns include azide-related hazards (e.g., explosive decomposition) .
1-(2-Bromoethyl)-4-Chlorobenzene (C₈H₇BrCl)
Functional Group Modifications
1-(1-Azidovinyl)-4-Chlorobenzene (C₈H₅ClN₃)
- Structure : Azide on a vinyl group instead of ethyl.
- Impact : The vinyl group enables conjugate addition reactions, but the absence of a chiral center limits stereochemical control. Reported synthesis yield: 43% .
1-(1-Chloroethyl)-4-Methoxybenzene (C₉H₁₁ClO)
Reactivity in Click Chemistry
- Target Compound : The ethyl chain’s chirality enables enantioselective triazole formation, useful in drug discovery.
- 1-(Azidomethyl)-4-Chlorobenzene : Higher reactivity in Cu-catalyzed cycloadditions due to reduced steric hindrance .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(1R)-1-azidoethyl]-4-chlorobenzene with high enantiomeric purity?
- Methodology :
- Start with (1R)-1-chloroethyl-4-chlorobenzene. Perform nucleophilic substitution using sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours .
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via column chromatography to isolate the azide product.
- Confirm stereochemical retention using polarimetry or chiral HPLC .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm azide integration (δ ~3.5–4.0 ppm for CH₂-N₃) and aromatic protons .
- IR : Strong absorption at ~2100 cm⁻¹ (azide stretch) .
- X-ray crystallography : Use SHELX software for structure refinement. Collect high-resolution data (≤0.8 Å) to resolve the (1R)-configuration .
Q. How can researchers safely handle and store this compound given its reactivity?
- Protocols :
- Use explosion-proof equipment and avoid mechanical shock/friction.
- Store in amber glass under inert gas (N₂/Ar) at –20°C.
- Employ fume hoods, safety goggles, and flame-resistant lab coats. Reference SDS guidelines for spill containment .
Advanced Research Questions
Q. What strategies mitigate competing pathways in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound?
- Experimental Design :
- Screen catalysts (e.g., CuI vs. TBTA ligands) to enhance regioselectivity for 1,4-triazoles .
- Optimize solvent polarity (e.g., DMF vs. THF) to suppress side products like enaminones.
- Use LC-MS to track intermediates and DFT calculations to model transition states .
Q. How does the stereochemistry of the azidoethyl group influence cycloaddition kinetics and product stability?
- Analysis :
- Compare reaction rates of (1R)- and (1S)-isomers with phenylacetylene using stopped-flow UV-Vis.
- Perform variable-temperature NMR to assess triazole stability.
- Computational studies (e.g., Gaussian) can quantify steric effects on activation energy .
Q. What computational approaches validate the electronic effects of the 4-chloro substituent on azide reactivity?
- Methods :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) of the azide and alkyne.
- Compare Mulliken charges at the azide terminal nitrogen with/without the chloro group.
- Correlate results with experimental Hammett parameters for substituent effects .
Q. How can structural analogs of this compound be leveraged in targeted drug delivery systems?
- Research Framework :
- Functionalize the azide with PEG linkers for bioconjugation via strain-promoted azide-alkyne cycloaddition (SPAAC).
- Assess cytotoxicity in vitro (e.g., HEK293 cells) and track cellular uptake via fluorescent tagging .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported yields for Friedel-Crafts acylation reactions using this azide?
- Troubleshooting :
- Replicate conditions from literature (e.g., AlCl₃ catalyst, dichloromethane solvent).
- Characterize byproducts (e.g., triazolines) via GC-MS and adjust Lewis acid stoichiometry.
- Explore solvent-free microwave-assisted synthesis to improve reproducibility .
Safety and Compliance
Q. What institutional protocols ensure compliance with hazardous azide regulations during scale-up?
- Guidelines :
- Limit batch sizes to <10 g and install pressure-relief devices in reactors.
- Conduct risk assessments per OSHA/NIOSH standards.
- Train personnel in emergency response for azide decomposition (e.g., venting systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
